
AMG 837 Calcium Hydrate: A Technical Overview
of Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40

(GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] Developed as a

potential therapeutic agent for type 2 diabetes, AMG 837 enhances glucose-stimulated insulin

secretion (GSIS).[2][3][5] Preclinical studies, primarily in rodent models, have demonstrated its

excellent oral bioavailability and robust in vivo efficacy.[1][2][3][5][6] This technical guide

provides a comprehensive summary of the available data on the oral bioavailability and

pharmacokinetics of AMG 837 calcium hydrate, including detailed experimental

methodologies and key quantitative data. While AMG 837 entered clinical trials, its

development was discontinued, reportedly due to concerns over toxicity.[7][8]

Pharmacokinetic Profile
Preclinical pharmacokinetic studies of AMG 837 have been conducted in multiple species, with

the most detailed publicly available data coming from studies in rats.[2][3] The compound

exhibits a favorable pharmacokinetic profile, characterized by high oral bioavailability.[1][2][3][5]

[6]

Table 1: Single-Dose Oral Pharmacokinetic Parameters
of AMG 837 in Rats
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Parameter Value Species Oral Dose Reference

Bioavailability

(%F)
84%

Zucker Fatty

Rats
0.5 mg/kg [1][2][3]

Cmax (Total

Plasma)
1.4 µM

Zucker Fatty

Rats
0.5 mg/kg [1][2][3]

Table 2: Total Plasma Concentrations of AMG 837 in
Zucker Fatty Rats After 21 Days of Oral Dosing

Oral Dose
Total Plasma
Concentration (30 mins
post-dose)

Reference

0.03 mg/kg 266 ± 6 nM [3]

0.1 mg/kg 756 ± 13 nM [3]

0.3 mg/kg 2046 ± 49 nM [3]

Experimental Protocols
Animal Models
The in vivo studies characterizing the pharmacokinetics and pharmacodynamics of AMG 837

were primarily conducted in 8-week-old male Zucker fatty rats and normal Sprague-Dawley

rats.[1][2][3] Zucker fatty rats are a model of obesity and insulin resistance.

Pharmacokinetic Study Protocol
For the single-dose pharmacokinetic study, AMG 837 was administered as a single 0.5 mg/kg

oral dose to rats.[2][3] While the full details of the experimental protocol for determining the

pharmacokinetic parameters were cited as "in preparation" in the primary publications, the key

reported outcomes were the oral bioavailability (%F) and the maximum total plasma

concentration (Cmax).[2][3]
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In Vivo Efficacy and Plasma Concentration Study
Protocol
In a 21-day study, Zucker fatty rats were administered AMG 837 daily by oral gavage at doses

of 0.03, 0.1, and 0.3 mg/kg.[2][3] An intraperitoneal glucose tolerance test (IPGTT) was

performed thirty minutes after the first dose and again after the final dose on day 21.[2][3] Total

plasma concentrations of AMG 837 were determined 30 minutes following the final dose.[3]

In Vitro Assays
The activity of AMG 837 on the GPR40 receptor was characterized through several in vitro

assays, including:

GTPγS binding assays[2][3][5]

Inositol phosphate accumulation assays[2][3][5]

Ca2+ flux assays[2][3][5]

These assays were conducted in cell lines expressing the GPR40 receptor from various

species, including human, mouse, rat, dog, and rhesus monkey.[2][3]

Mechanism of Action: GPR40 Signaling Pathway
AMG 837 acts as a partial agonist of GPR40.[4] The activation of GPR40 by agonists like AMG

837 in pancreatic β-cells is believed to couple with the Gαq protein subunit.[9] This initiates a

signaling cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-

triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates an increase in intracellular calcium

levels, which, along with the activation of protein kinase C (PKC) by DAG, enhances glucose-

stimulated insulin secretion.[9][10]
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Caption: GPR40 signaling pathway activated by AMG 837.

Experimental Workflow for In Vivo Efficacy
Assessment
The preclinical in vivo efficacy of AMG 837 was evaluated through a structured experimental

workflow involving both acute and chronic administration in a diabetic rodent model.
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Caption: Workflow for 21-day in vivo study of AMG 837.
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Discussion
The available preclinical data demonstrate that AMG 837 calcium hydrate is a potent, orally

bioavailable GPR40 agonist.[1][6] In rodent models of type 2 diabetes, it effectively improves

glucose tolerance by enhancing glucose-stimulated insulin secretion.[2][3] The high oral

bioavailability of 84% in rats suggests efficient absorption from the gastrointestinal tract.[1][2][3]

It is important to note the significant impact of plasma protein binding on the in vitro activity of

AMG 837. The presence of human serum albumin markedly reduces its potency, indicating that

a large fraction of the drug is bound to albumin in the circulation.[2][3] Despite this, the total

plasma concentrations achieved in vivo were sufficient to elicit a pharmacological response.[3]

While the preclinical profile of AMG 837 was promising, its clinical development was halted.[7]

This underscores the challenges in translating preclinical findings to human studies and the

importance of thorough safety and toxicology assessments in drug development.

Conclusion
AMG 837 calcium hydrate exhibits excellent oral bioavailability and pharmacokinetics in

preclinical rodent models, consistent with its potent GPR40 agonism and efficacy in improving

glycemic control. The data summarized herein provide a valuable technical resource for

researchers in the field of diabetes and GPR40-targeted drug discovery. The discontinuation of

its clinical development highlights the critical need to consider all aspects of a drug candidate's

profile, including potential safety liabilities, alongside its pharmacokinetic and

pharmacodynamic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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